

Spectral Analysis of Methyl 6-Aminohexanoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 6-aminohexanoate hydrochloride
Cat. No.:	B145788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for **methyl 6-aminohexanoate hydrochloride** ($C_7H_{16}ClNO_2$). This document details experimental protocols for acquiring such data and presents the information in a clear, structured format to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both 1H and ^{13}C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within **methyl 6-aminohexanoate hydrochloride**.

1H NMR Spectral Data

The 1H NMR spectrum of **methyl 6-aminohexanoate hydrochloride** provides information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-withdrawing effects of the ester and the protonated amine groups.

Table 1: 1H NMR Spectral Data of **Methyl 6-Aminohexanoate Hydrochloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.35	broad t	1H	-NH ₃ ⁺
3.57	s	3H	-OCH ₃
3.14	quartet	2H	H-6
2.28	t	2H	H-2
1.48	multiplet	4H	H-3, H-5
1.23	multiplet	2H	H-4

Note: The ¹H NMR data is based on a reported synthesis of **methyl 6-aminohexanoate hydrochloride** and was recorded in DMSO-d₆.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of a publicly available ¹³C NMR spectrum for **methyl 6-aminohexanoate hydrochloride**, the following data is a prediction based on the known spectrum of 6-aminohexanoic acid and the expected influence of the methyl ester group.

Table 2: Predicted ¹³C NMR Spectral Data for **Methyl 6-Aminohexanoate Hydrochloride**

Chemical Shift (δ) ppm	Assignment
173-175	C=O (Ester Carbonyl)
51-53	-OCH ₃
39-41	C-6
33-35	C-2
27-29	C-5
25-27	C-3
24-26	C-4

Disclaimer: This is a predicted spectrum. The actual chemical shifts may vary.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of **methyl 6-aminohexanoate hydrochloride** is 181.66 g/mol, and its exact mass is 181.0869564 Da.[\[2\]](#)

Predicted Mass Spectrometry Data

An exact mass spectrum for **methyl 6-aminohexanoate hydrochloride** is not readily available in public databases. However, a plausible fragmentation pattern can be predicted based on the known fragmentation of esters and amines. The molecular ion $[M]^+$ would be the intact molecule minus an electron. The base peak is often the most stable fragment.

Table 3: Predicted Mass Spectrometry Data (m/z) for **Methyl 6-Aminohexanoate Hydrochloride**

m/z	Predicted Fragment Ion
181	$[C_7H_{15}NO_2]^+$ (Molecular Ion)
150	$[M - OCH_3]^+$
122	$[M - COOCH_3]^+$
102	$[M - C_4H_8COOCH_3]^+$ (McLafferty Rearrangement)
84	$[C_5H_{10}N]^+$
59	$[COOCH_3]^+$
30	$[CH_4N]^+$

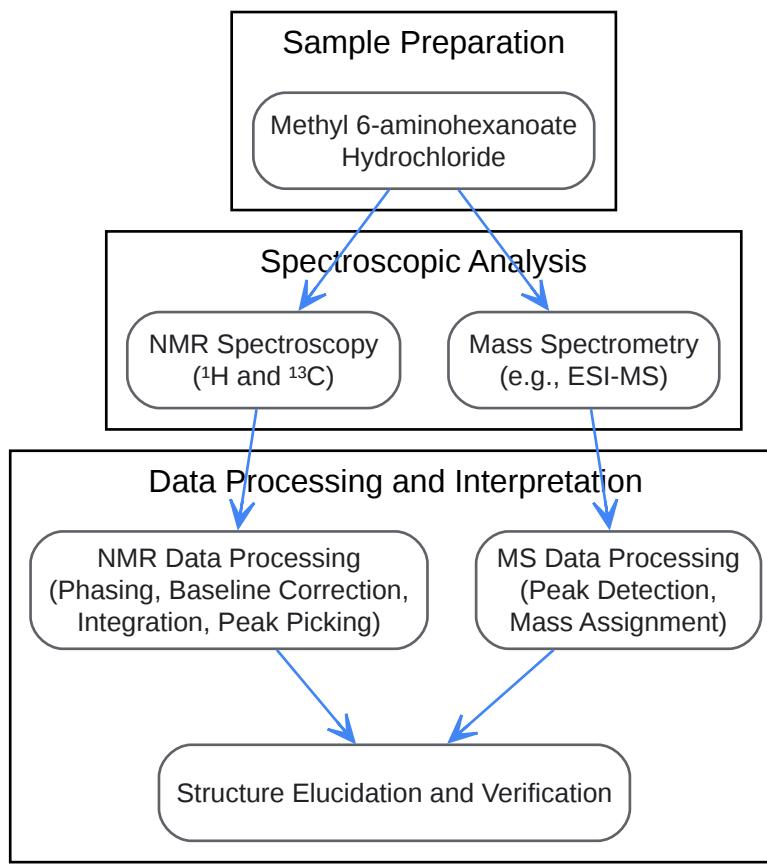
Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for compounds like **methyl 6-aminohexanoate hydrochloride**. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve 5-10 mg of **methyl 6-aminohexanoate hydrochloride** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the sample is completely dissolved to avoid peak broadening.
- ¹H NMR Acquisition:
 - Acquire the spectrum on a 300-500 MHz NMR spectrometer.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with appropriate phasing and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire the spectrum on the same NMR spectrometer.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

- A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Process and reference the spectrum similarly to the ^1H NMR spectrum.

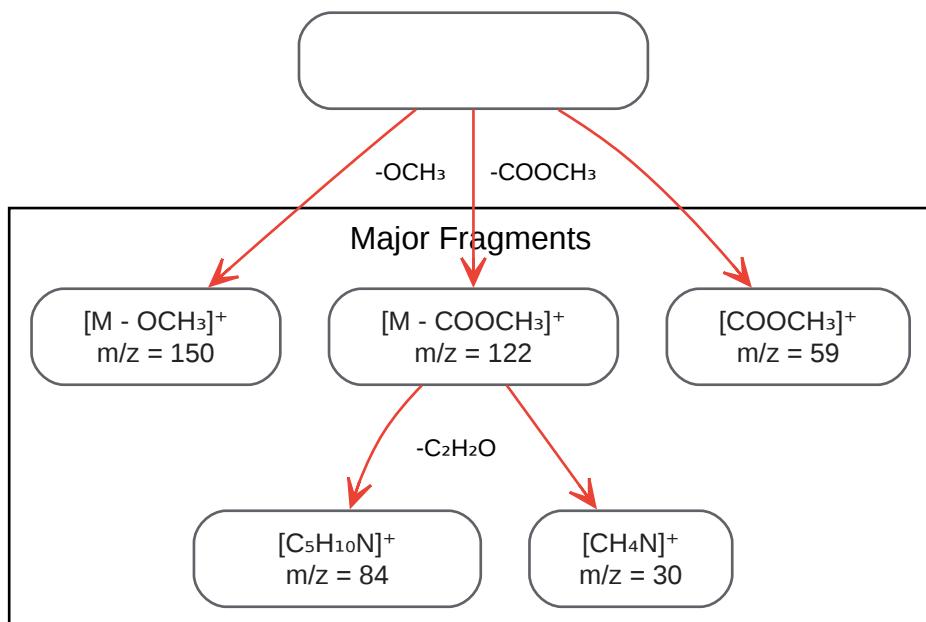

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- Sample Preparation:
 - Prepare a dilute solution of **methyl 6-aminohexanoate hydrochloride** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote ionization.
- Instrumentation and Analysis:
 - Introduce the sample into the ESI source of a mass spectrometer (e.g., a quadrupole, time-of-flight, or ion trap analyzer).
 - Operate the instrument in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - Acquire a full scan mass spectrum to determine the molecular weight.
 - To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like **methyl 6-aminohexanoate hydrochloride**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectral Analysis.

Predicted Mass Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway for **methyl 6-aminohexanoate hydrochloride** in a mass spectrometer.

[Click to download full resolution via product page](#)

Caption: Predicted Mass Fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 6-AMINOCAPROATE HYDROCHLORIDE synthesis - [chemicalbook](#) [chemicalbook.com]
- 2. Methyl 6-aminohexanoate hydrochloride | C₇H₁₆ClNO₂ | CID 11499324 - [PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Analysis of Methyl 6-Aminohexanoate Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145788#methyl-6-aminohexanoate-hydrochloride-spectral-information-nmr-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com